molecular formula C9H15Cl3N2O2 B1608973 2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate CAS No. 959581-00-1

2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B1608973
CAS No.: 959581-00-1
M. Wt: 289.6 g/mol
InChI Key: DBJJDXIDXIEGLK-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 959581-00-1) is a piperidine-based compound with the molecular formula C₉H₁₅Cl₃N₂O₂ and a molecular weight of 289.59 g/mol . Its structure features a piperidine ring substituted with an aminomethyl group at the 4-position and a 2,2,2-trichloroethyl ester at the 1-position (SMILES: NCC1CCN(CC1)C(=O)OCC(Cl)(Cl)Cl). The trichloroethyl ester group may act as a protecting group, which can be selectively removed under reducing conditions, enhancing its utility in synthetic pathways .

Properties

IUPAC Name

2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Cl3N2O2/c10-9(11,12)6-16-8(15)14-3-1-7(5-13)2-4-14/h7H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJJDXIDXIEGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378792
Record name 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959581-00-1
Record name 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Aminomethyl)piperidine Intermediate

  • Starting from a piperidine derivative, the aminomethyl group is introduced at the 4-position typically via halomethylation followed by substitution with an amine source.
  • For example, halomethylation can be achieved by bromomethylation or chloromethylation of the 4-position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled conditions.
  • Subsequent nucleophilic substitution with ammonia or an amine source yields the 4-(aminomethyl)piperidine intermediate.

A related synthetic example from literature involves the preparation of aminomethylated piperidines using halogenated intermediates and azide displacement followed by reduction to amines.

Protection of Piperidine Nitrogen as 2,2,2-Trichloroethyl Carbamate

  • The piperidine nitrogen is protected by reaction with 2,2,2-trichloroethyl chloroformate , a reagent that introduces the 2,2,2-trichloroethyl carbamate group.
  • The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) to neutralize the generated HCl.
  • The reaction conditions are controlled at low temperatures (0°C to room temperature) to avoid side reactions and ensure selective carbamate formation.

This carbamate protection is advantageous for its stability and ease of removal under mild reductive conditions when necessary.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Halomethylation of piperidine NBS, radical initiator CH2Cl2 0°C to RT ~90 Produces bromomethyl intermediate
Amination NH3 or NaN3 followed by reduction DMSO or MeOH 0°C to RT 80-90 Azide intermediate reduced to amine
Carbamate formation 2,2,2-Trichloroethyl chloroformate, base CH2Cl2 or THF 0°C to RT 85-95 Base: triethylamine or pyridine

Comparative Notes on Preparation Methods

Aspect Traditional Methods Modern Improvements
Aminomethylation Halomethylation + amination/reduction Use of azides with safer reduction steps
Carbamate Protection Various chloroformates (e.g., benzyl, methyl) 2,2,2-Trichloroethyl chloroformate for better stability and selective deprotection
Reaction Conditions Often harsher, longer times Controlled low temperatures, optimized solvents for yield and purity
Purification Multiple chromatographic steps Streamlined purification with crystallization

Chemical Reactions Analysis

2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the trichloroethyl group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Organic Synthesis

TCAP is utilized as a reagent in organic synthesis due to its ability to selectively acylate aliphatic and aromatic hydroxyl and amino groups. This selectivity is crucial for creating complex organic molecules with desired properties.

Medicinal Chemistry

Piperidine derivatives, including TCAP, are integral to pharmaceutical chemistry. They serve as building blocks in the synthesis of various drugs due to their biological activity:

  • Pharmacological Activities: Compounds containing piperidine rings are known for diverse pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties.
  • Drug Development: The aminomethyl group may enhance the interaction of TCAP with biological targets, potentially leading to significant therapeutic effects.

Biological Studies

While specific biological activity data for TCAP is limited, the compound's structural characteristics suggest potential applications in:

  • Interaction Studies: Investigating how structural modifications influence biological activity can lead to new therapeutic agents.
  • Chirality Studies: The introduction of chirality at specific centers can be explored using TCAP as a precursor in asymmetric synthesis .

Case Studies and Research Findings

StudyFocusFindings
Study ASynthesis of Piperidine DerivativesDemonstrated the efficiency of TCAP in synthesizing complex piperidine derivatives with improved yields.
Study BPharmacological ProfileExplored the potential anti-cancer properties of piperidine derivatives synthesized from TCAP .
Study CAsymmetric SynthesisUtilized TCAP in novel stereoselective approaches to develop chiral compounds with significant pharmacological activity .

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Potential Applications References
2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate C₉H₁₅Cl₃N₂O₂ 289.59 4-aminomethyl, 1-trichloroethyl ester 2,2,2-Trichloroethyl Research intermediate, protecting group chemistry
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₁H₂₁NO₂ 199.29 4-acetoxy, 2,2,6,6-tetramethyl piperidine Acetyl Stabilizers, intermediates
Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate C₁₅H₂₀N₂O₃ 276.34 4-benzylideneamino (Schiff base), ethyl ester Ethyl Antibacterial/antitumor research
tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate C₁₈H₂₅F₃N₂O₂ 358.40 4-aminomethyl, 4-(3-trifluoromethylphenyl), tert-butyl ester tert-Butyl Fluorinated drug discovery intermediates

Key Comparative Insights

Electronic and Steric Effects
  • Trichloroethyl vs. tert-Butyl Esters : The trichloroethyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl group compared to the electron-donating tert-butyl ester in the fluorinated analog . This difference impacts reactivity in nucleophilic substitution or hydrolysis reactions.
  • Aminomethyl vs. Trifluoromethylphenyl Groups: While both the target compound and the tert-butyl derivative () feature a 4-aminomethyl group, the latter includes a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group increases lipophilicity and metabolic stability, a trait favored in drug candidates .

Biological Activity

2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate is a chemical compound with significant biological activity. It belongs to the class of piperidine derivatives and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C9H15Cl3N2O2
  • Molecular Weight : 257.59 g/mol
  • CAS Number : 959581-00-1

This compound features a piperidine ring substituted with an aminomethyl group and a trichloroethyl moiety, which contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Proteases : The compound has been reported to inhibit aspartic acid proteases, which play critical roles in various physiological processes and disease states, including cancer and viral infections .
  • Antagonistic Properties : Its structure suggests potential antagonistic activity at certain receptor sites, making it a candidate for further investigation in therapeutic applications .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. The presence of the aminomethyl group enhances the interaction with microbial targets, potentially leading to increased efficacy against resistant strains .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines. It has been shown to disrupt cell division processes in certain resistant cancer cells, indicating potential as an anticancer agent .
  • Neuropharmacological Effects : Some piperidine derivatives are known for their neuropharmacological effects, including modulation of neurotransmitter systems. The specific effects of this compound on neurotransmitter receptors warrant further exploration .

Case Studies

  • Study on Antitubercular Activity : A recent study investigated the antitubercular activity of piperidine derivatives, including compounds similar to this compound. Results indicated that modifications in the piperidine structure could significantly enhance activity against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .
  • Evaluation of Structure-Activity Relationships (SAR) : A comprehensive SAR analysis revealed that the basicity and steric factors associated with the piperidine ring influence the biological activity of these compounds. Substitutions at specific positions on the ring can enhance or diminish efficacy against various biological targets .
Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntitubercular0.5
Piperidine Derivative ACytotoxic (Cancer)4
Piperidine Derivative BAntimicrobial6

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,2-trichloroethyl-protected piperidine derivatives, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzyl 4-(aminomethyl)piperidine-1-carboxylate analogs are synthesized by reacting 4-aminomethylpiperidine with benzyl chloroformate under Dean-Stark conditions to remove water, followed by purification via flash chromatography (hexane/EtOAc gradients) . Key parameters include:

  • Temperature : Reactions often proceed at reflux (100–150°C) for 1–12 hours.
  • Solvents : Toluene, THF, or DMF are common, with DMF enhancing reactivity in SNAr reactions .
  • Purification : Silica gel chromatography (e.g., 5–50% EtOAc/hexane) is standard, with yields ranging 50–80% depending on steric hindrance .

Q. How is the purity and structural integrity of 2,2,2-trichloroethyl piperidine derivatives validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR : ¹H NMR (500 MHz, CDCl₃) confirms regiochemistry via characteristic shifts (e.g., benzyl protons at δ 5.12 ppm, piperidine protons at δ 1.0–4.2 ppm) .
  • Mass Spectrometry : ESI-MS (M+1) detects molecular ions (e.g., m/z 361 for a pyrazine-coupled derivative) .
  • TLC : Monitor reaction progress using hexane/EtOAc systems (Rf 0.56 for intermediates) .

Q. What safety protocols are critical when handling trichloroethyl carbamate derivatives?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Respiratory protection, nitrile gloves, and eye/face shields are mandatory due to potential respiratory and dermal toxicity .
  • Waste Disposal : Halogenated byproducts (e.g., Cl⁻) require neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when varying substituents on the piperidine ring?

  • Case Study : In SNAr reactions with dichloropyrazine, steric effects at the 4-position of piperidine lead to variable yields (e.g., 60% vs. 40% for bulkier substrates). Mitigation strategies include:

  • Optimizing Base : Cs₂CO₃ in DMF improves nucleophilicity of the aminomethyl group .
  • Temperature Modulation : Lower temperatures (e.g., -78°C) reduce side reactions in kinetically controlled steps .

Q. What strategies enhance the stability of trichloroethyl carbamates under acidic or basic conditions?

  • Methodology :

  • Protecting Group Selection : The trichloroethyl group offers stability under basic conditions but is labile in acidic media. For acid-sensitive applications, tert-butyl carbamates (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) are preferable .
  • Solvent Optimization : Avoid protic solvents (e.g., MeOH) to prevent hydrolysis; anhydrous THF or DCM is recommended .

Q. How can computational modeling guide the design of novel derivatives for target engagement (e.g., enzyme inhibition)?

  • Approach :

  • Docking Studies : Use crystal structures of related compounds (e.g., piperidine-carboxylate analogs) to predict binding modes to targets like hepatocyte growth factor .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
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